![molecular formula C42H58O4 B125864 3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol CAS No. 140872-94-2](/img/structure/B125864.png)

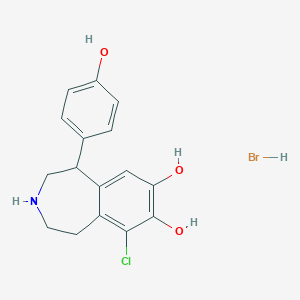

3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

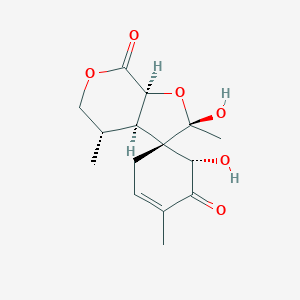

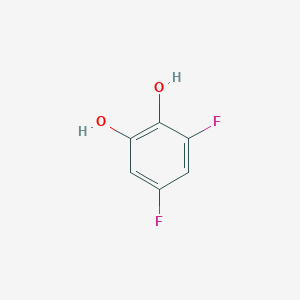

Peltatol a belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Peltatol a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, peltatol a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, peltatol a can be found in herbs and spices. This makes peltatol a a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

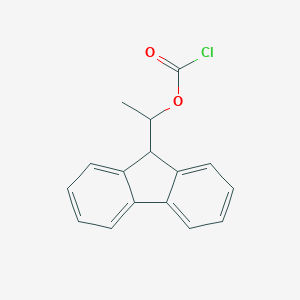

Stereoselective Synthesis

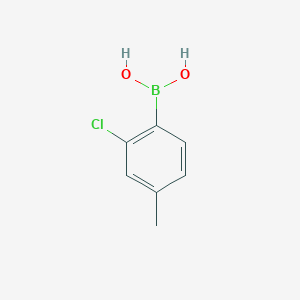

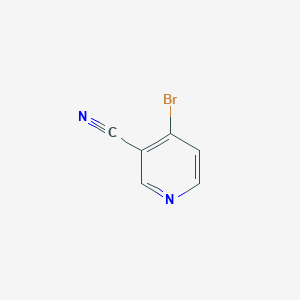

One of the key areas of research involving this compound is its stereoselective synthesis. A study demonstrated the synthesis of farnesol, a related compound, using 5-bromo-2-methylpent-2-ene as a starting material, highlighting the importance of this compound in organic synthesis and chemical engineering (Shin, 1992).

Photosensitized Oxygenation

Another significant application is in the photosensitized oxygenation of α-farnesene, leading to the production of hydroperoxides and sesquiterpenoid alcohols. This process showcases the compound's role in the generation of complex organic molecules with potential applications in various fields, including pharmaceuticals and material science (Cavill & Coggiola, 1971).

Study of Stereoisomers

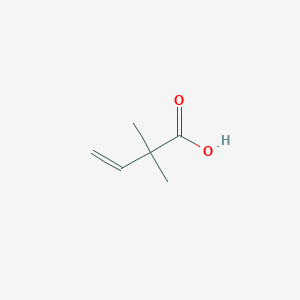

The compound also plays a role in the study of stereoisomers. Research on the geometrical steroisomers of 3,7,11-trimethyldodeca-2,6,10-triene, a closely related molecule, provided insights into the geometry of Me substituted double bonds, contributing to a better understanding of molecular structures in organic chemistry (Nishino & Bowers, 1976).

Phase Equilibria in Pharmaceuticals

The compound's role in the phase equilibria of drug-water systems is crucial in pharmaceutical research. It helps in understanding solubility issues, which are major obstacles in drug formulation and development (Hassanein, Hasse, & Enders, 2011).

Biosynthesis in Plants

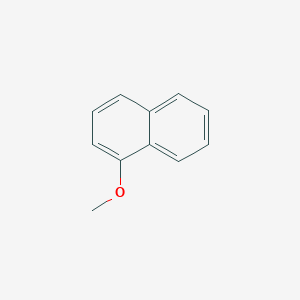

Research on the biosynthesis of acyclic homoterpenes in higher plants indicates the compound's role in natural plant processes, pointing to its significance in plant physiology and biochemistry (Donath & Boland, 1994).

Synthesis and Characterization in Chemistry

Studies on the synthesis and characterization of various chemical complexes illustrate the versatility of this compound in forming intricate molecular structures, which is vital in the field of material science and nanotechnology (Lindsell, Preston, & Tomb, 1992).

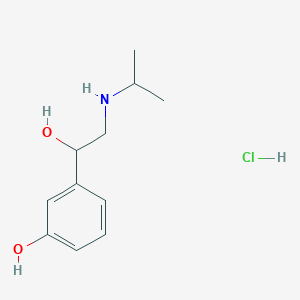

Dual Inhibitors in Cancer Treatment

The development of dual inhibitors combining elements from this compound shows potential in cancer treatment, indicating its role in medical research and drug development (Ling et al., 2015).

Propiedades

Número CAS |

140872-94-2 |

|---|---|

Nombre del producto |

3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol |

Fórmula molecular |

C42H58O4 |

Peso molecular |

626.9 g/mol |

Nombre IUPAC |

3-[2,3-dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol |

InChI |

InChI=1S/C42H58O4/c1-11-41(9,23-15-21-31(7)19-13-17-29(3)4)33-25-35(39(45)37(43)27-33)36-26-34(28-38(44)40(36)46)42(10,12-2)24-16-22-32(8)20-14-18-30(5)6/h11-12,17-18,21-22,25-28,43-46H,1-2,13-16,19-20,23-24H2,3-10H3/b31-21-,32-22+ |

Clave InChI |

FBBLBOYXADGJGC-MXEGIGMXSA-N |

SMILES isomérico |

CC(=CCC/C(=C/CCC(C)(C=C)C1=CC(=C(C(=C1)O)O)C2=C(C(=CC(=C2)C(C)(CC/C=C(/C)\CCC=C(C)C)C=C)O)O)/C)C |

SMILES |

CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C(=C1)O)O)C2=C(C(=CC(=C2)C(C)(CCC=C(C)CCC=C(C)C)C=C)O)O)C)C |

SMILES canónico |

CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C(=C1)O)O)C2=C(C(=CC(=C2)C(C)(CCC=C(C)CCC=C(C)C)C=C)O)O)C)C |

Sinónimos |

PELTATOL A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

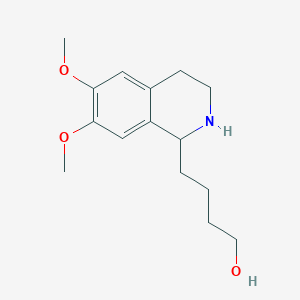

![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)